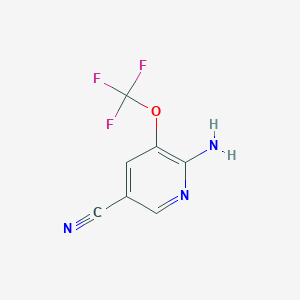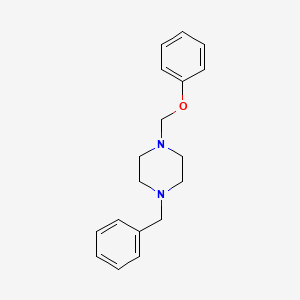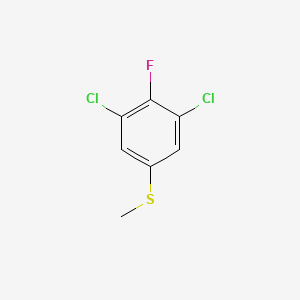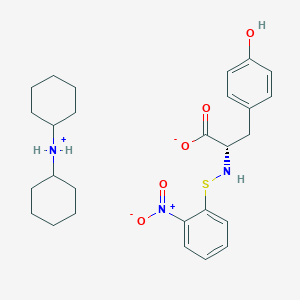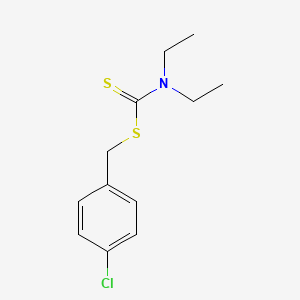
(4-Chlorophenyl)methyl diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)methyl diethylcarbamodithioate is an organosulfur compound known for its diverse applications in various fields. It is characterized by the presence of a chlorophenyl group attached to a methyl diethylcarbamodithioate moiety. This compound is often utilized in chemical synthesis and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl diethylcarbamodithioate typically involves the reaction of (4-chlorophenyl)methyl chloride with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions: (4-Chlorophenyl)methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (0-50°C).
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced carbamodithioates.
Substitution: Various substituted (4-chlorophenyl)methyl derivatives.
科学研究应用
(4-Chlorophenyl)methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, rubber accelerators, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of (4-Chlorophenyl)methyl diethylcarbamodithioate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo redox reactions, influencing oxidative stress pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(4-Chlorophenyl)selanyl-1-methyl-1H-indole: A selenium-containing compound with antioxidant and anti-inflammatory properties.
Thiazole and Pyrimidine Derivatives: Compounds incorporating naphthalene moieties, known for their medicinal and pharmacological applications.
Uniqueness: (4-Chlorophenyl)methyl diethylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
722-20-3 |
|---|---|
分子式 |
C12H16ClNS2 |
分子量 |
273.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H16ClNS2/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
PWVOYQPXIVROBX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



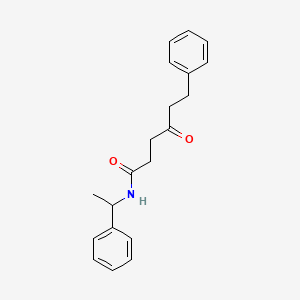
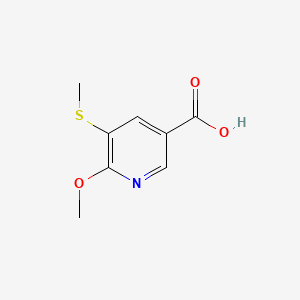
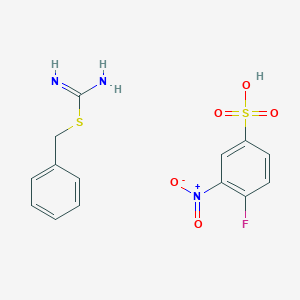

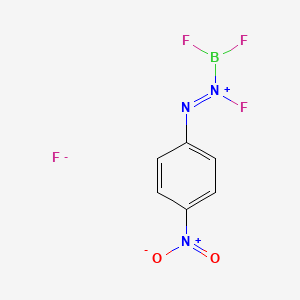
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
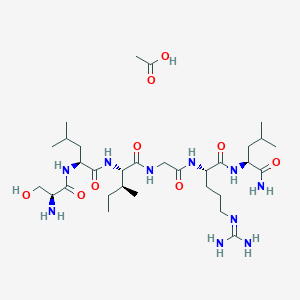
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
